4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide
Overview
Description
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is an organic compound with the molecular formula C16H18N2O It is a derivative of benzohydrazide, featuring benzyloxy and dimethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide typically involves the reaction of 4-benzyloxy-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Benzyloxy-3,5-dimethylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethyl groups can influence the compound’s binding affinity and specificity. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3,5-dimethylbenzaldehyde
- 4-Benzyloxy-3-methoxystyrene
- 4-Hydroxy-3-methylbenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
Uniqueness
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is unique due to the presence of both benzyloxy and dimethyl substituents, which can enhance its reactivity and specificity in various chemical reactions. Its hydrazide functionality also provides versatility in forming derivatives and interacting with biological targets.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-14(16(19)18-17)9-12(2)15(11)20-10-13-6-4-3-5-7-13/h3-9H,10,17H2,1-2H3,(H,18,19) |
InChI Key |
QWLLMCWBPXCPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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